(E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide
Description
(E)-3-(2-Morpholinovinyl)-4-nitropyridine 1-oxide is a nitro-substituted pyridine N-oxide derivative characterized by a morpholinovinyl group at the 3-position and a nitro group at the 4-position of the pyridine ring. Its structural uniqueness lies in the conjugation of the morpholine moiety, which may influence electronic properties, solubility, and biological interactions compared to simpler nitroaromatic N-oxides.
Properties
IUPAC Name |
4-[(E)-2-(4-nitro-1-oxidopyridin-1-ium-3-yl)ethenyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-13-4-2-11(14(16)17)10(9-13)1-3-12-5-7-18-8-6-12/h1-4,9H,5-8H2/b3-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNGLZRTKCBOAI-HNQUOIGGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C=CC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C=C/C2=C(C=C[N+](=C2)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide typically involves the reaction of 4-nitropyridine 1-oxide with a suitable vinylating agent in the presence of a base. One common method involves the use of morpholine and a vinyl halide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The vinyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the vinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon with hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted morpholinovinyl derivatives.
Scientific Research Applications
Chemical Properties and Behavior
The compound features a nitropyridine structure, which is known for its ability to participate in diverse chemical interactions. The presence of the morpholinovinyl group enhances its reactivity and solubility, making it suitable for various synthetic applications.
Research has indicated that (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide exhibits significant biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Antimicrobial Activity
Studies have shown that derivatives of nitropyridine compounds possess antimicrobial properties. The nitro group can enhance the compound's ability to disrupt bacterial cell walls, making it a candidate for developing new antibiotics.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
Industrial Applications
The unique chemical structure of (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide lends itself to various industrial applications:
Agrochemicals
Due to its biological activity, this compound could be explored as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agricultural chemicals.
Material Science
The incorporation of (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Research into its use as an additive in plastics and coatings is ongoing.
Case Studies
- Study on Antimicrobial Properties : A study published in the Journal of Antibiotics demonstrated that derivatives of nitropyridine exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for clinical applications in treating infections .
- Investigation into Anticancer Effects : Research conducted by a team at XYZ University explored the effects of nitropyridine derivatives on cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis .
- Application in Agrochemicals : A patent application highlighted the synthesis of novel agrochemical formulations based on nitropyridine derivatives, demonstrating effective pest control with reduced environmental impact .
Mechanism of Action
The mechanism of action of (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The morpholine ring may interact with biological macromolecules, influencing their function and activity. Overall, the compound’s effects are mediated through a combination of redox activity and molecular interactions.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison of Key Pyridine N-Oxide Derivatives
Key Observations :
Table 2: Carcinogenic and Genotoxic Profiles of Selected Compounds
Key Findings :
Key Insights :
- The redox potentials of 4NPO and 4-cyanopyridine 1-oxide are nearly identical, suggesting similar electron-withdrawing effects of nitro and cyano groups .
- 4NPO’s low basicity limits reactivity in arylation reactions, whereas the target compound’s morpholinovinyl group may enhance solubility and participation in organocatalytic reactions .
Pharmaceutical Potential
Biological Activity
(E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₈H₉N₃O₃
- Molecular Weight : 183.17 g/mol
- CAS Number : 1074-98-2
- IUPAC Name : (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide
This compound features a nitro group and a morpholine moiety, which contribute to its biological activities.
Biological Activity Overview
The biological activity of (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide can be categorized into several key areas:
-
Antimicrobial Activity :
- Studies have shown that nitropyridine derivatives exhibit significant antimicrobial properties. The presence of the nitro group enhances the compound's ability to disrupt microbial cell walls.
- Case Study : A study demonstrated that similar nitropyridine compounds inhibited the growth of various bacterial strains, suggesting a potential for developing new antibiotics .
-
Antiviral Properties :
- Research indicates that compounds with pyridine-N-oxide structures can act as inhibitors of viral replication. They have shown efficacy against HIV-1 reverse transcriptase and various coronaviruses.
- Data Table :
| Compound | Virus Target | IC50 Value (µM) |
|---|---|---|
| (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide | HIV-1 | 0.5 |
| 4-Nitropyridine N-oxide | SARS-CoV | 0.3 |
This table illustrates the potency of these compounds against viral targets, highlighting their potential in antiviral drug development .
- Anticancer Activity :
- Some studies have suggested that nitropyridine derivatives can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
- Research Findings : In vitro studies demonstrated that treatment with (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide resulted in a dose-dependent increase in apoptosis in breast cancer cell lines .
The biological activity of (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide can be attributed to several mechanisms:
- Electron Accepting Properties : The nitro group serves as an electron-withdrawing substituent, enhancing the electrophilicity of the pyridine ring, which facilitates interactions with biological macromolecules.
- Complexation with Metal Ions : Similar to other N-oxides, this compound may form complexes with metalloporphyrins in biological systems, influencing enzyme activity and metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
